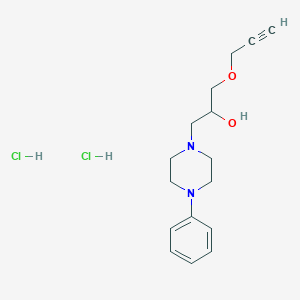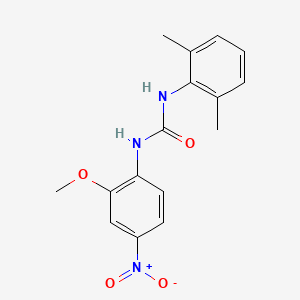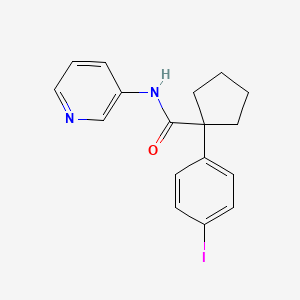
1-(4-iodophenyl)-N-3-pyridinylcyclopentanecarboxamide
Vue d'ensemble
Description
1-(4-iodophenyl)-N-3-pyridinylcyclopentanecarboxamide (also known as MLN8054) is a small molecule inhibitor that specifically targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly in the processes of mitosis and cytokinesis. Overexpression of Aurora A kinase has been linked to various types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
MLN8054 specifically targets the Aurora A kinase, inhibiting its activity and thereby disrupting the cell cycle and inducing apoptosis in cancer cells. Aurora A kinase plays a crucial role in regulating the mitotic spindle checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of Aurora A kinase leads to defects in spindle assembly and chromosome alignment, ultimately resulting in cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, MLN8054 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
MLN8054 is a potent and specific inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cancer biology. However, as with any small molecule inhibitor, there are limitations to its use, including potential off-target effects and the need for careful optimization of dosing and treatment regimens.
Orientations Futures
There are several potential future directions for research on MLN8054 and Aurora A kinase inhibition. One area of interest is the development of combination therapies that incorporate MLN8054 with other chemotherapeutic agents. Another area of interest is the development of more potent and specific Aurora A kinase inhibitors, which may have improved efficacy and fewer off-target effects. Finally, there is interest in exploring the role of Aurora A kinase in non-cancerous diseases, such as neurodegenerative disorders, where it may play a role in regulating neuronal cell division and differentiation.
Applications De Recherche Scientifique
MLN8054 has been extensively studied in preclinical models of cancer, demonstrating potent antitumor activity in various types of cancer, including breast, ovarian, and lung cancer. In addition, MLN8054 has been shown to enhance the efficacy of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-N-pyridin-3-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O/c18-14-7-5-13(6-8-14)17(9-1-2-10-17)16(21)20-15-4-3-11-19-12-15/h3-8,11-12H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMELJFNVHOCNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)I)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4698832.png)
![ethyl 2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4698836.png)

![1'-[(6-fluoro-2-quinolinyl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4698855.png)
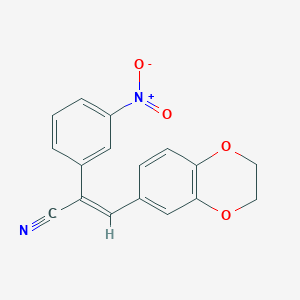
![ethyl 2-[2-(4-bromo-1H-pyrazol-1-yl)-1-methylethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4698870.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-naphthamide](/img/structure/B4698878.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4698880.png)
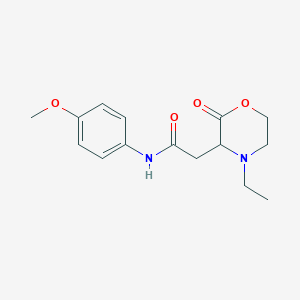
![N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4698899.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4698912.png)
